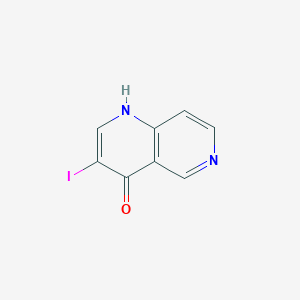

3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-6-4-11-7-1-2-10-3-5(7)8(6)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHOYZBKDSHDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C(C2=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1,4 Dihydro 1,6 Naphthyridin 4 One

Strategic Retrosynthetic Analysis of the 3-Iodo-1,6-Naphthyridinone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one, the primary disconnection points are the carbon-iodine bond and the bonds forming the pyridone ring of the naphthyridinone core.

The most logical disconnection is the C3-I bond, which points to a direct iodination of the parent 1,4-dihydro-1,6-naphthyridin-4-one scaffold. This approach simplifies the synthesis to two main challenges: the construction of the core naphthyridinone ring and the subsequent regioselective introduction of iodine at the C3 position.

Further deconstruction of the 1,6-naphthyridin-4-one core typically involves breaking the N1-C2 and C3-C4 bonds of the pyridinone ring. This leads back to substituted pyridine (B92270) precursors, such as a 4-aminonicotinic acid derivative or a related synthon, which can be cyclized with a two-carbon unit. This analysis forms the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Cyclization Approaches to 1,6-Naphthyridin-4-ones

The formation of the 1,6-naphthyridin-4-one skeleton is a critical step in the synthesis of the target molecule. Various methods have been developed, ranging from classical condensation reactions to modern catalyzed and assisted protocols.

Friedländer-Type Condensations and Related Reactions

The Friedländer synthesis and its variations are cornerstone methods for constructing quinoline (B57606) and naphthyridine systems. wikipedia.orgresearchgate.net The classical approach involves the condensation of a 2-aminopyridine (B139424) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.org For the synthesis of 1,6-naphthyridin-4-ones, a 4-aminonicotinaldehyde (B1271976) or a related derivative would serve as the pyridine component. researchgate.netacs.org

The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the fused pyridine ring. wikipedia.org While robust, these reactions can sometimes require harsh conditions and may lead to mixtures of products if the substrates are not appropriately chosen. rsc.orgresearchgate.net A BF3·Et2O-mediated Friedländer annulation has been reported for the construction of a benzo ekb.egnih.govnaphthyridin-4-amine scaffold, highlighting the use of Lewis acids in these transformations. rsc.orgnih.gov

| Catalyst/Reagent | Substrates | Product Type | Yield | Reference |

| BF3·Et2O | Anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline | Benzo ekb.egnih.govnaphthyridin-4-amine | 21% | rsc.orgnih.gov |

| CF3SO3H or H2SO4 | 4-(Arylamino)nicotinonitrile precursors | Fused polycyclic 1,6-naphthyridin-4-amines | 41-98% | rsc.orgrsc.org |

| Choline hydroxide (B78521) (ChOH) | 2-Aminonicotinaldehyde and active methylene (B1212753) carbonyls | 1,8-Naphthyridines | >90% | acs.org |

Multi-Component Reactions for Naphthyridinone Ring Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic systems like naphthyridinones in a single step from three or more starting materials. ekb.egacs.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under mild conditions. researchgate.net

For instance, the synthesis of poly-substituted 1,6-naphthyridine (B1220473) derivatives has been achieved with good to excellent yields using a one-pot reaction of 4-aminopyridinone, an aromatic aldehyde or isatin, and a 1,3-dicarbonyl compound. researchgate.net Another example involves the diastereoselective synthesis of pyrano and furano naphthyridine derivatives using camphor (B46023) sulfonic acid as a catalyst in an ABB' type multi-component coupling. ekb.egresearchgate.net These methods provide rapid access to diverse libraries of naphthyridine derivatives. researchgate.net

| Reaction Type | Components | Catalyst | Product | Key Feature | Reference |

| One-pot condensation | 4-Aminopyridinone, aromatic aldehyde/isatin, 1,3-cyclohexanedione | - | Poly-substituted 1,6-naphthyridines | Eco-friendly, good to excellent yields | researchgate.net |

| ABB' type coupling | 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano and furano naphthyridines | High cis diastereoselectivity | ekb.egresearchgate.net |

| Three-component | Aldehydes, amines, dihydro-pyridone | Formic acid | Dihydro-2,7-naphthyridine-1-ones | Forms analogs of lophocladine A | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.gov The synthesis of various naphthyridinone derivatives has been successfully expedited using microwave irradiation.

This technique is particularly effective for condensation reactions that often require prolonged heating. For example, the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation yields pyrimido[4,5-b] ekb.egnih.govnaphthyridin-4(3H,5H,10H)-ones. nih.gov Similarly, microwave irradiation has been shown to be superior to conventional heating in one-pot, three-component Hantzsch condensation reactions for synthesizing 1,4-dihydropyridine (B1200194) nucleoside analogues, achieving high yields in short reaction times under solvent-free conditions. rsc.org

| Reaction | Conditions | Product | Yield | Time | Reference |

| Hantzsch Condensation | Ba(NO3)2, Solvent-free, Microwave | 1,4-dihydropyridine nucleosides | 86-96% | Short | rsc.org |

| Condensation | Catalyst-free, Microwave | Pyrimido[4,5-b] ekb.egnih.govnaphthyridin-4(3H,5H,10H)-ones | Not specified | Not specified | nih.gov |

Regioselective Iodination Strategies at the C3 Position

Once the 1,4-dihydro-1,6-naphthyridin-4-one core is assembled, the final step is the introduction of an iodine atom specifically at the C3 position. The electronic nature of the naphthyridinone ring dictates the site of electrophilic substitution.

Direct Electrophilic Iodination of 1,6-Naphthyridin-4-ones

Direct electrophilic iodination is the most straightforward method for introducing iodine onto an aromatic or heteroaromatic ring. The C3 position of the 1,6-naphthyridin-4-one ring is activated towards electrophilic attack due to the influence of the adjacent carbonyl group and the nitrogen atom in the other ring.

Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, or more reactive iodine sources like N-Iodosuccinimide (NIS). acsgcipr.orgorganic-chemistry.org The choice of reagent and reaction conditions is crucial to achieve high regioselectivity and avoid side reactions. acsgcipr.org For instance, the iodination of electron-rich aromatics can be achieved with NIS in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) under mild conditions. organic-chemistry.orgresearchgate.net For less reactive substrates, stronger activating conditions, such as using NIS in neat trifluoromethanesulfonic acid, may be necessary. nih.gov A metal-free method for the regioselective C3 iodination of quinolines using molecular iodine has been developed, which may be applicable to the naphthyridinone system. nih.gov

| Reagent System | Substrate Type | Key Conditions | Outcome | Reference |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Electron-rich aromatics | Catalytic TFA | Regioselective iodination, mild conditions | organic-chemistry.orgresearchgate.net |

| Molecular Iodine (I₂) | Quinolines | Metal-free | Regioselective C3 iodination | nih.gov |

| NIS / Trifluoromethanesulfonic acid or BF3-H2O | Deactivated aromatics | Strong acid | Halogenation of less reactive rings | organic-chemistry.orgnih.gov |

| I₂ / Oxidant (e.g., H₂O₂) | Various | Oxidizing conditions | Electrophilic iodination | mdpi.com |

Iododediazonation Pathways for C3-Iodination

A primary and effective method for introducing an iodine atom at the C3 position of the 1,6-naphthyridin-4-one core is through an iododediazonation reaction, commonly known as the Sandmeyer reaction. wikipedia.orgnih.gov This pathway commences with the precursor, 3-amino-1,4-dihydro-1,6-naphthyridin-4-one. The synthesis involves a two-step, one-pot process.

First, the 3-amino group is converted into a diazonium salt. This is typically achieved by treating the starting amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate. thieme-connect.de

The subsequent step involves the displacement of the diazonium group (-N₂⁺) with an iodide ion. This is accomplished by introducing an iodide salt, most commonly potassium iodide (KI), into the reaction mixture. nih.govthieme-connect.de Unlike the analogous Sandmeyer reactions for chlorination or bromination, the iodination step generally does not require a copper(I) salt catalyst. organic-chemistry.org The highly unstable diazonium salt readily decomposes, releasing nitrogen gas and allowing the iodide to substitute at the C3 position, yielding the desired this compound. This method is advantageous for its regioselectivity, as the position of the iodine is predetermined by the location of the initial amino group. thieme-connect.de

Halogen Exchange Reactions for 3-Iodo-1,6-Naphthyridin-4-one

Halogen exchange, particularly the Finkelstein reaction, represents another viable route for the synthesis of this compound. This nucleophilic substitution reaction is predicated on the conversion of a 3-chloro- or 3-bromo-1,6-naphthyridin-4-one precursor into the corresponding iodo-derivative. The accessibility of such precursors is noted, with compounds like 3-Bromo-1,6-naphthyridin-4-ol being commercially available. bldpharm.com

The classic Finkelstein reaction is an equilibrium process that is driven to completion by exploiting the differential solubility of halide salts. The reaction is typically carried out by treating the chloro or bromo precursor with a solution of sodium iodide (NaI) in a solvent like acetone. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. This causes the newly formed inorganic salt to precipitate out of the solution, shifting the equilibrium towards the formation of the iodo-product in accordance with Le Châtelier's principle.

For aromatic systems where the classic Finkelstein reaction may be less efficient, catalyzed versions have been developed. These "aromatic Finkelstein reactions" can be facilitated by catalysts such as copper(I) iodide, often in combination with diamine ligands, to enable the substitution of aryl chlorides and bromides with iodide.

Palladium-Catalyzed Approaches in 1,6-Naphthyridin-4-one Synthesis

Palladium catalysis offers powerful and versatile tools for the synthesis and functionalization of heterocyclic scaffolds, including the 1,6-naphthyridin-4-one core. A significant advancement in this area is the direct C-H iodination, which allows for the introduction of an iodine atom without the need for a pre-functionalized starting material like an amine or another halogen. nih.gov

Recent research has demonstrated that palladium(II)-catalyzed ortho-C–H iodination can be achieved using molecular iodine (I₂) as the sole and relatively mild oxidant. nih.govbohrium.com For a substrate like 1,4-dihydro-1,6-naphthyridin-4-one, achieving regioselectivity at the C3 position would likely require the presence of a directing group. The amide functionality within the naphthyridinone ring could potentially serve as a weak coordinating auxiliary to direct the palladium catalyst to the neighboring C-H bond, facilitating selective iodination. This approach is highly atom-economical and avoids the generation of stoichiometric byproducts often associated with classical methods.

Beyond direct iodination, palladium-catalyzed cross-coupling reactions are instrumental in building the substituted naphthyridine framework itself. nih.gov For instance, reactions like the Suzuki or Stille coupling can be employed to construct the bicyclic ring system or to add various substituents, with subsequent steps leading to the final 3-iodo product. The extensive use of palladium catalysis in synthesizing disubstituted naphthyridines for various applications underscores its importance in this field of chemistry. nih.gov

Development of Sustainable and Green Synthetic Routes for Halogenated Naphthyridinones

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like halogenated naphthyridinones. The focus is on developing methods that are more environmentally benign, safer, and more efficient. researchgate.net

Key strategies in the green synthesis of naphthyridine derivatives include:

Use of Eco-Friendly Solvents: Traditional organic solvents are often replaced with greener alternatives. Water, in particular, has been successfully used as a solvent for reactions like the Friedländer synthesis of 1,8-naphthyridines, offering high yields and simplifying product isolation. rsc.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This approach reduces the number of synthetic steps, minimizes waste, and saves time and energy compared to traditional linear syntheses. tandfonline.com

Catalyst Optimization: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. This includes using ionic liquids or developing catalyst-free reaction conditions where possible, thereby reducing the environmental impact associated with heavy metal catalysts or harsh reagents. researchgate.net

Stereochemical Control and Diastereoselectivity in 1,4-dihydro-1,6-naphthyridin-4-one Construction

The structure of 1,4-dihydro-1,6-naphthyridin-4-one is closely related to the well-studied 1,4-dihydropyridine (DHP) scaffold. A critical stereochemical feature arises if the C4 position of the dihydropyridine (B1217469) ring is unsymmetrically substituted, creating a chiral center. Consequently, controlling the stereochemistry at this position is a significant challenge and a primary goal in asymmetric synthesis. mdpi.com

Enantiomers of chiral 1,4-DHPs often exhibit different biological activities, making stereoselective synthesis crucial. mdpi.com Traditional methods like the Hantzsch synthesis typically yield racemic mixtures. mdpi.com To address this, modern organocatalytic approaches have been developed that provide high levels of enantioselectivity and diastereoselectivity. nih.gov

These strategies can be directly applied to the synthesis of C4-substituted 1,4-dihydro-1,6-naphthyridin-4-one derivatives. For instance, the regio- and stereoselective addition of nucleophiles to pyridinium (B92312) salt precursors, catalyzed by chiral catalysts like isothiourea derivatives, has proven effective for creating enantioenriched 1,4-dihydropyridines. nih.govrsc.org By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to control the formation of specific stereoisomers, yielding products with high diastereomeric and enantiomeric ratios. nih.govrsc.org These methodologies provide a powerful framework for the construction of stereochemically defined this compound analogues bearing substituents at the C4 position.

Chemical Reactivity and Derivatization of 3 Iodo 1,4 Dihydro 1,6 Naphthyridin 4 One

Cross-Coupling Reactions at the C3-Iodo Position

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The C3-iodo group of the naphthyridinone ring is an excellent electrophilic partner for these transformations, enabling the synthesis of a broad spectrum of substituted analogs. youtube.com

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between organoboron compounds and organic halides. nih.govmdpi.com This reaction has been effectively applied to the 3-iodo-1,6-naphthyridinone core to introduce various aryl and alkyl substituents, which are often crucial for modulating the biological activity of these compounds. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.

The general scheme for the Suzuki-Miyaura coupling at the C3 position is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of 3-iodo-1,6-naphthyridin-4-one derivatives.

Detailed research has demonstrated that a variety of substituted arylboronic acids can be successfully coupled with the 3-iodo-1,6-naphthyridinone scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. nih.gov For instance, catalyst systems like Pd(OAc)₂ with suitable phosphine (B1218219) ligands have shown high efficacy. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |

This table presents representative data compiled from typical Suzuki-Miyaura reactions on similar iodo-heterocyclic scaffolds.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. nih.gov The introduction of an alkynyl moiety at the C3-position of the 1,6-naphthyridinone core can significantly influence the molecule's electronic and steric properties, making it a valuable tool in medicinal chemistry. nih.govresearchgate.net

The general reaction is depicted below:

Scheme 2: General Sonogashira coupling reaction for alkynyl functionalization.

The reaction conditions are generally mild and tolerate a wide range of functional groups on the terminal alkyne partner. This allows for the synthesis of diverse 3-alkynyl-1,6-naphthyridin-4-one derivatives.

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Dipea | DMF | 87 |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Piperidine | Acetonitrile | 82 |

This table illustrates typical conditions and yields for Sonogashira couplings on related iodo-aromatic systems.

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgchemrxiv.org This transformation allows for the introduction of vinyl groups at the C3-position of the 1,6-naphthyridin-4-one core. rsc.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst. nih.govnih.gov

The general scheme for the Heck olefination is as follows:

Scheme 3: General Heck reaction for the olefination of the naphthyridinone core.

A variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, can be employed in the Heck reaction, leading to a wide range of C3-alkenylated products. The stereoselectivity of the reaction often favors the formation of the E-isomer.

Table 3: Examples of Heck Olefination Reactions

| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 78 |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 85 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 72 |

This table provides representative examples of Heck reactions performed on analogous iodo-heterocyclic compounds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govnih.gov This reaction is instrumental in synthesizing 3-amino-1,6-naphthyridin-4-one derivatives, which are of significant interest in pharmaceutical research. The process involves a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. manchester.ac.uknih.gov

The general reaction scheme is presented below:

Scheme 4: General Buchwald-Hartwig amination at the C3 position.

A broad range of primary and secondary amines, including anilines and aliphatic amines, can be coupled with the 3-iodo-1,6-naphthyridin-4-one core, providing access to a diverse library of N-substituted compounds.

Table 4: Examples of Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 91 |

| 2 | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 88 |

| 3 | Benzylamine | Pd(dppf)Cl₂ | K₃PO₄ | THF | 84 |

Data in this table is representative of Buchwald-Hartwig aminations on similar iodo-aromatic substrates.

Nucleophilic Aromatic Substitution (SNAr) on the Naphthyridinone Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. semanticscholar.org The naphthyridinone ring system, being inherently electron-poor due to the presence of two nitrogen atoms and a carbonyl group, can be susceptible to SNAr reactions under certain conditions.

While the C3-iodo position is more commonly functionalized via cross-coupling, other positions on the naphthyridinone core, if substituted with a suitable leaving group (like a halogen), can undergo SNAr. For instance, a chlorine or fluorine atom at the C5 or C7 position could be displaced by strong nucleophiles.

The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

Scheme 5: General SNAr reaction on a halo-substituted naphthyridinone core.

Table 5: Examples of SNAr Reactions on Naphthyridinone-like Scaffolds

| Entry | Substrate (Leaving Group) | Nucleophile | Conditions | Product |

|---|---|---|---|---|

| 1 | 7-Chloro-1,6-naphthyridinone | Sodium methoxide | MeOH, reflux | 7-Methoxy-1,6-naphthyridinone |

| 2 | 5-Fluoro-1,6-naphthyridinone | Pyrrolidine | DMSO, 100 °C | 5-(Pyrrolidin-1-yl)-1,6-naphthyridinone |

This table shows plausible SNAr reactions based on the known reactivity of related electron-deficient heterocyclic systems.

Electrophilic Aromatic Substitution Reactions on Peripheral Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic compounds. The 1,6-naphthyridin-4-one core is an electron-deficient heterocyclic system due to the electron-withdrawing nature of the pyridine (B92270) nitrogen atoms and the conjugated carbonyl group. Consequently, the naphthyridinone rings themselves are generally deactivated towards electrophilic attack.

However, if the 3-iodo-1,6-naphthyridin-4-one scaffold is substituted with an electron-rich aryl group (e.g., via a Suzuki coupling at the C3-position), this peripheral aryl ring can undergo electrophilic aromatic substitution. The directing effects of any substituents on this peripheral ring will govern the position of the electrophilic attack.

For example, if a phenyl group is attached at the C3 position, it can undergo reactions like nitration, halogenation, or Friedel-Crafts acylation. The naphthyridinone core would act as a deactivating group, directing incoming electrophiles primarily to the meta position of the peripheral phenyl ring.

Scheme 6: Electrophilic aromatic substitution on a peripheral aryl ring.

The reactivity and regioselectivity of such reactions would be highly dependent on the specific electrophile and the reaction conditions employed. Direct electrophilic substitution on the naphthyridinone core itself is generally not a feasible synthetic route and is not commonly reported in the literature.

Functional Group Transformations of the Carbonyl Moiety (C4-Position)

Reduction Reactions: The C4-carbonyl can be reduced to a hydroxyl group, yielding the corresponding alcohol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is formed.

| Reagent | Product | Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH4) | 3-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridin-4-ol | Methanol or Ethanol, Room Temperature | A mild reducing agent suitable for this transformation. |

| Lithium aluminum hydride (LiAlH4) | 3-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine | Tetrahydrofuran (THF), Reflux | A stronger reducing agent that may also reduce the lactam amide bond. |

Reactions with Organometallic Reagents: The addition of organometallic reagents, such as Grignard or organolithium compounds, to the C4-carbonyl leads to the formation of tertiary alcohols. This reaction is a powerful tool for introducing new carbon-carbon bonds at the C4-position. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon.

| Organometallic Reagent | Product | Reaction Conditions | Notes |

| Methylmagnesium bromide (CH3MgBr) | 4-Hydroxy-4-methyl-3-iodo-1,4-dihydro-1,6-naphthyridin-1(2H)-one | Diethyl ether or THF, 0 °C to Room Temperature | Introduces a methyl group at the C4-position. |

| Phenyllithium (C6H5Li) | 4-Hydroxy-4-phenyl-3-iodo-1,4-dihydro-1,6-naphthyridin-1(2H)-one | Diethyl ether or THF, -78 °C to Room Temperature | Introduces a phenyl group at the C4-position. |

Reactivity at the N1-Nitrogen Atom: Alkylation and Acylation Strategies

The N1-nitrogen atom of the 1,6-naphthyridinone system possesses a lone pair of electrons and is nucleophilic, making it susceptible to electrophilic attack. Alkylation and acylation at this position are common strategies to modify the compound's properties.

N-Alkylation: The introduction of alkyl groups at the N1-position is typically achieved by reaction with alkyl halides in the presence of a base. The base deprotonates the N1-nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.

| Alkylating Agent | Base | Product | Reaction Conditions |

| Methyl iodide (CH3I) | Sodium hydride (NaH) | 1-Methyl-3-iodo-1,4-dihydro-1,6-naphthyridin-4-one | Dimethylformamide (DMF) or THF, Room Temperature |

| Benzyl bromide (BnBr) | Potassium carbonate (K2CO3) | 1-Benzyl-3-iodo-1,4-dihydro-1,6-naphthyridin-4-one | Acetonitrile, Reflux |

N-Acylation: Acylation of the N1-nitrogen introduces an acyl group, forming an imide functionality. This is commonly carried out using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

| Acylating Agent | Base | Product | Reaction Conditions |

| Acetyl chloride (CH3COCl) | Triethylamine (Et3N) or Pyridine | 1-Acetyl-3-iodo-1,4-dihydro-1,6-naphthyridin-4-one | Dichloromethane (DCM) or Chloroform, 0 °C to Room Temperature |

| Acetic anhydride (B1165640) ((CH3CO)2O) | Pyridine | 1-Acetyl-3-iodo-1,4-dihydro-1,6-naphthyridin-4-one | Room Temperature or gentle heating |

Ring Opening and Rearrangement Reactions of the 1,6-Naphthyridinone System

The stability of the 1,6-naphthyridinone ring system generally makes it resistant to ring-opening and rearrangement reactions under standard conditions. However, under forcing acidic or basic conditions, or through specific activation, such transformations can occur.

Acid-Catalyzed Rearrangements: In the presence of strong acids, protonation of the carbonyl oxygen can activate the ring system towards rearrangements. The specific outcome would depend on the reaction conditions and the substitution pattern of the molecule. While no specific rearrangements for 3-iodo-1,4-dihydro-1,6-naphthyridin-4-one are documented, related heterocyclic systems can undergo transformations like the Beckmann or Schmidt rearrangements if an oxime or azide (B81097) precursor were formed at the C4-position.

Base-Catalyzed Ring Opening: Strong basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolytic cleavage of the lactam amide bond. This would result in the opening of the pyridinone ring to form a substituted aminonicotinic acid derivative.

| Reagent | Product | Reaction Conditions |

| Sodium hydroxide (B78521) (NaOH) in Water/Ethanol | 4-Amino-5-(2-carboxyvinyl)nicotinic acid derivative (hypothetical) | Reflux |

It is important to note that the iodine substituent at the C3-position can also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing another avenue for derivatization. However, this is outside the scope of the specified functional group transformations.

Spectroscopic Characterization and Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a detailed map of the proton and carbon framework of 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, distinct signals are expected for the aromatic protons and the protons of the dihydropyridinone ring. The presence of the electron-withdrawing iodine atom and the carbonyl group, along with the nitrogen heteroatoms, induces characteristic shifts in the resonances of nearby nuclei. researchgate.net

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the clear identification of carbonyl, aromatic, and vinyl carbons. The carbon atom directly bonded to the iodine (C3) is expected to show a significantly shifted resonance due to the heavy atom effect.

A complete and unambiguous assignment of all proton and carbon signals is achieved through the combined analysis of 1D and 2D NMR data. The predicted chemical shifts for this compound, based on established principles for similar heterocyclic systems, are presented below. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d₆ at 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 12.10 | br s | - |

| H2 | 8.15 | s | - |

| H5 | 8.80 | d | 4.8 |

| H7 | 8.30 | d | 8.0 |

| H8 | 7.50 | dd | 8.0, 4.8 |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆ at 101 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C2 | 145.2 |

| C3 | 85.5 |

| C4 | 175.0 |

| C4a | 120.8 |

| C5 | 152.1 |

| C7 | 148.5 |

| C8 | 122.3 |

| C8a | 138.7 |

While 1D NMR spectra provide essential data, 2D NMR techniques are indispensable for confirming the complex structural connectivity. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a clear correlation between the coupled aromatic protons H7 and H8, as well as between H5 and H8, confirming their positions within the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is crucial for definitively assigning the resonances of protonated carbons, such as C2-H2, C5-H5, C7-H7, and C8-H8.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the molecular framework by connecting non-protonated carbons (like C3, C4, C4a, and C8a) to nearby protons. For instance, the proton at the H2 position would show a correlation to the carbonyl carbon (C4) and the iodinated carbon (C3), confirming the substitution pattern on the dihydropyridinone ring. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between nuclei, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could confirm the planar nature of the bicyclic system by showing correlations between protons that are close in space, such as H2 and H8.

For materials that exist as crystalline solids, solid-state NMR (ssNMR) provides invaluable insights into the molecular structure and packing within the crystal lattice, which can differ from the solution state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. acs.orgnih.gov

An ssNMR analysis of this compound could reveal the presence of different polymorphs (crystalline forms), identify intermolecular interactions such as hydrogen bonding involving the N-H and carbonyl groups, and provide precise information on bond lengths and angles in the solid state. iastate.eduresearchgate.net Specialized experiments can also probe the connectivity between carbon and quadrupolar nitrogen (¹⁴N) atoms, offering an additional layer of structural verification for nitrogen heterocycles. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (molecular formula C₈H₅IN₂O), HRMS would provide a measured mass that corresponds to the calculated exact mass, confirming the formula.

Calculated Exact Mass: 271.9447 g/mol

Expected HRMS (ESI+) [M+H]⁺: 272.9520 m/z

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

The fragmentation of this compound would be expected to yield several key fragments that corroborate its structure. A prominent peak at m/z 127, corresponding to the iodine cation [I]⁺, is a hallmark of iodo-containing compounds. docbrown.infowhitman.edu Other plausible fragmentation pathways could involve the loss of carbon monoxide (CO) from the keto group or cleavage of the dihydropyridinone ring.

Table 3: Plausible HRMS Fragmentation Pattern for this compound

| m/z (Predicted) | Possible Fragment Ion | Formula of Fragment |

| 271.94 | [M]⁺ | [C₈H₅IN₂O]⁺ |

| 243.95 | [M - CO]⁺ | [C₇H₅IN₂]⁺ |

| 144.00 | [M - I]⁺ | [C₈H₅N₂O]⁺ |

| 127.00 | [I]⁺ | [I]⁺ |

Analysis of the isotopic pattern in a mass spectrum is a critical tool for identifying the presence of certain elements. Unlike elements such as chlorine and bromine, which have characteristic M+2 peaks due to the natural abundance of their heavier isotopes, natural iodine is monoisotopic (100% ¹²⁷I). docbrown.infoorgchemboulder.com

Therefore, the mass spectrum of this compound would not show an M+2 peak associated with the iodine atom. A small M+1 peak would be observed, resulting from the natural abundance of ¹³C (approximately 1.1%). The absence of a significant M+2 peak, combined with the presence of a fragment at m/z 127, provides definitive confirmation of a single iodine atom in the molecule. docbrown.infowhitman.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

A comprehensive search of scientific literature and chemical databases did not yield specific experimental Infrared (IR) or Raman spectroscopy data for this compound. While theoretical calculations and spectral data for analogous compounds exist, direct analysis of the vibrational modes and functional groups for this specific molecule is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would provide insights into its electronic transitions and the extent of conjugation within the molecule, could not be located in the reviewed literature.

X-Ray Crystallography for Definitive Molecular Geometry and Crystal Packing

No published X-ray crystallographic data for this compound was found. Therefore, a definitive determination of its molecular geometry, bond angles, bond lengths, and crystal packing arrangement is not possible at this time. While the structures of related naphthyridine derivatives have been determined, this information cannot be directly extrapolated to confirm the precise solid-state structure of the title compound.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature indicates a significant gap in the computational and theoretical investigation of the chemical compound This compound . While the 1,6-naphthyridine (B1220473) core is of interest in medicinal chemistry, detailed quantum chemical studies focusing specifically on the 3-iodo substituted derivative are not readily found in published research. Consequently, a detailed article based on the specific computational chemistry and theoretical investigations as outlined cannot be generated at this time.

General computational methodologies, which would be applied to this molecule, are well-established in chemical research. These include Density Functional Theory (DFT) for electronic structure analysis, examination of Frontier Molecular Orbitals (HOMO/LUMO) to understand reactivity, and mapping of the Molecular Electrostatic Potential Surface (MEPS) to predict interaction sites. Similarly, theoretical predictions of spectroscopic parameters and the modeling of reaction mechanisms, such as transition state characterization for synthetic pathways and mechanistic insights into electrophilic cyclizations, are standard computational practices.

However, the application of these specific computational methods to This compound has not been documented in the accessible scientific literature. The generation of a scientifically accurate article requires concrete data from such studies, which is currently unavailable. Future research initiatives may undertake these theoretical investigations, which would then enable a comprehensive analysis as requested.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules by simulating their motion over time. nih.govresearchgate.net For a compound such as 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one, MD simulations can provide crucial insights into its conformational flexibility, which is often essential for its interaction with biological targets. researchgate.net The simulation tracks the positions and velocities of atoms in the molecule, governed by a force field that describes the intramolecular and intermolecular interactions. researchgate.net

By analyzing the trajectory of the simulation, researchers can identify the most stable conformations of the molecule, the energy barriers between different conformations, and how the molecule's shape changes in different environments, such as in solution. nih.govacs.org This information is particularly valuable in drug design, as the bioactive conformation of a ligand—the shape it adopts when binding to a protein—may not be its lowest energy state in isolation. acs.org Understanding the conformational landscape of this compound can, therefore, aid in the rational design of more potent and selective derivatives.

The flexibility of the dihydronaphthyridinone ring system and the influence of the iodine substituent on its conformational preferences can be systematically explored through MD simulations. The results of these simulations can reveal key structural features that may be important for biological activity and can guide further experimental and computational studies. fraserlab.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthyridinone Derivatives (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgajrconline.org For naphthyridinone derivatives, QSAR studies can be instrumental in predicting the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. ijpsonline.comnih.govchemrxiv.org These models are built by correlating various calculated molecular descriptors with experimentally determined biological data. frontiersin.org

A typical QSAR study on a series of 1,6-naphthyridinone analogs would involve the calculation of a wide range of theoretical parameters, also known as descriptors. These descriptors can be categorized into several groups, each representing different aspects of the molecular structure.

Table 1: Theoretical Parameters Commonly Used in QSAR Modeling of Naphthyridinone Derivatives

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic Descriptors | Partial charges, Dipole moment, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic Descriptors | LogP, Water solubility | Quantify the lipophilicity of the molecule, which affects its absorption, distribution, and binding. |

| Topological Descriptors | Connectivity indices, Wiener index, Balaban index | Characterize the atomic connectivity and branching of the molecule. |

| Quantum Chemical Descriptors | Heat of formation, Total energy | Derived from quantum mechanical calculations, providing insights into molecular stability and reactivity. |

By applying statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is developed that can predict the activity of new naphthyridinone derivatives based on their calculated descriptors. nih.gov These models can provide valuable insights into the structural features that are crucial for the desired biological effect. nih.govnih.govresearchgate.net

Molecular Docking Studies for Protein-Ligand Interaction Hypotheses (Mechanistic Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comyoutube.com In the context of this compound, molecular docking can be employed to hypothesize its binding mode within the active site of a target protein. malayajournal.orgresearchgate.net This method is particularly useful in drug discovery for elucidating the molecular basis of ligand recognition and for virtual screening of compound libraries. ajms.iqnih.govnih.gov

The process of molecular docking involves two main steps: first, sampling different conformations of the ligand within the protein's binding site, and second, scoring these conformations to estimate the binding affinity. researchgate.net The scoring functions used in docking are designed to approximate the free energy of binding and typically consider factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For this compound, docking studies could be performed against a specific protein target, such as a kinase, to predict its binding orientation and key interactions. researchgate.net The results of such a study would provide a detailed, three-dimensional model of the protein-ligand complex, highlighting specific amino acid residues that may be involved in binding.

Table 2: Typical Outputs and Insights from Molecular Docking Studies

| Output/Insight | Description |

|---|---|

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's active site. |

| Binding Affinity (Score) | A numerical value that estimates the strength of the protein-ligand interaction. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and protein residues. |

| Structure-Activity Relationship (SAR) Explanation | Rationalization of experimental SAR data at a molecular level. |

| Hypothesis Generation | Formulation of testable hypotheses about the mechanism of action and for the design of new analogs with improved potency or selectivity. |

These molecular docking hypotheses can then guide further experimental validation, such as site-directed mutagenesis and co-crystallization studies, to confirm the predicted binding mode and interactions.

Advanced Research Applications of 3 Iodo 1,4 Dihydro 1,6 Naphthyridin 4 One Non Clinical

Strategic Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of an iodine atom on the 1,6-naphthyridin-4-one scaffold renders 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one a highly valuable intermediate for the construction of more complex, polycyclic heterocyclic systems. The carbon-iodine bond serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic organic chemistry.

Key reactions that leverage the iodo-substituent include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce new aromatic rings.

Sonogashira Coupling: Reaction with terminal alkynes to form ethynyl-linked structures, which can be used to extend conjugation or for further cyclization reactions. mdpi.com

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

Stille Coupling: Reaction with organostannanes.

These synthetic strategies enable the rapid diversification of the 1,6-naphthyridin-4-one core, leading to the creation of libraries of novel compounds. nih.govmdpi.comresearchgate.net The ability to build upon this scaffold is crucial for developing molecules with tailored properties for various research applications. For instance, intramolecular cyclization of derivatives can lead to fused polycyclic 1,6-naphthyridines, which are known to possess interesting optical and electrochemical properties. nih.govrsc.orgrsc.orgresearchgate.netrsc.orgnih.gov

| Reaction Type | Coupling Partner | Resulting Bond | Potential Application of Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl) | Organic Electronics, Chemical Probes |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Extended π-Systems, Precursors for Cyclization |

| Heck | Alkene | C-C (Vinyl) | Polymer Building Blocks |

| Buchwald-Hartwig | Amine | C-N | Ligand Design, Bioactive Molecule Synthesis |

Development of Chemical Probes for Biological Target Identification (In Vitro Studies)

In the field of chemical biology, small molecules are indispensable tools for probing protein function and identifying new therapeutic targets. rsc.org this compound serves as an excellent starting point for the development of chemical probes for in vitro studies. Phenotypic screening of compound libraries often identifies bioactive molecules, but their precise molecular targets are frequently unknown. nih.govacs.org The naphthyridine scaffold itself is found in many biologically active compounds. researchgate.netrsc.org

The strategic placement of the iodine atom allows for the late-stage functionalization of the naphthyridinone core. This is particularly useful for creating affinity-based probes. For example, a known bioactive naphthyridinone derivative can be appended with a reporter tag (like a fluorophore or biotin) or a photoreactive group (for photoaffinity labeling) via a cross-coupling reaction at the iodo-position. These functionalized probes can then be used in in vitro assays with cell lysates or purified proteins to identify binding partners, thus elucidating the mechanism of action of the parent compound. rsc.org The ability to generate a diverse library of derivatives from a single iodinated precursor facilitates the exploration of structure-activity relationships (SAR) necessary for probe optimization. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. wikipedia.org The 1,4-dihydro-1,6-naphthyridin-4-one core possesses key features for participating in such interactions. The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), which can engage in predictable hydrogen bonding patterns with complementary host or guest molecules. researchgate.netacs.org

Furthermore, the planar, aromatic nature of the bicyclic ring system allows for π-π stacking interactions, which are crucial for the stability of many host-guest complexes. libretexts.org this compound can be utilized in supramolecular chemistry in several ways:

As a guest molecule that can be encapsulated within the cavity of a larger host macrocycle (e.g., cyclodextrins, calixarenes) through a combination of hydrogen bonding and hydrophobic interactions. wikipedia.orglibretexts.org

As a building block for larger supramolecular assemblies. The iodo-group can be functionalized, for example, by coupling it to other naphthyridinone units or to different recognition motifs, to create self-assembling systems or molecular cages. nih.gov

These assemblies have potential applications in areas such as molecular sensing, where the binding of a specific analyte to a naphthyridinone-based host could trigger a detectable optical response.

Design of Novel Ligands for Transition Metal Catalysis

The 1,6-naphthyridine (B1220473) framework is an effective bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms, similar to the well-known 2,2'-bipyridine (B1663995) ligand. acs.orgnih.govresearchgate.net The development of novel ligands is critical for advancing transition metal catalysis, as the ligand sphere plays a pivotal role in determining the reactivity, selectivity, and stability of the catalyst. mdpi.comdigitellinc.com

This compound is a promising platform for designing tunable ligands. While the core structure provides the fundamental coordinating ability, the iodo-substituent offers a site for modification. Through cross-coupling reactions, a wide array of functional groups with different steric and electronic properties can be introduced at the 3-position. nih.gov This allows for the fine-tuning of the ligand's properties to optimize the performance of the resulting metal complex for a specific catalytic transformation. rsc.org For example, introducing bulky groups can create a specific steric environment around the metal center, influencing substrate selectivity, while introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal, thereby affecting its catalytic activity. nih.gov

Exploration in Materials Science and Organic Optoelectronics

Organic materials are at the forefront of next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netmdpi.com Fused heterocyclic compounds, and naphthyridines in particular, are of great interest in this field due to their inherent electronic properties and thermal stability. rsc.orgrsc.orgrsc.orgresearchgate.net

The this compound scaffold is an attractive building block for such materials. The key advantage lies in the ability to use the iodo-group to synthesize extended π-conjugated systems via cross-coupling reactions. By coupling the naphthyridinone core with other aromatic or heteroaromatic units, it is possible to create novel organic semiconductor materials. The electronic properties of these materials, such as the HOMO/LUMO energy levels and the optical band gap, can be systematically tuned by varying the nature of the coupled aromatic systems. rsc.orgresearchgate.net This molecular engineering approach is essential for designing materials with optimized charge transport properties (for OFETs) or specific light absorption/emission characteristics (for OSCs and OLEDs). rsc.org

Photochemical and Photophysical Studies of Naphthyridinone Derivatives

The study of how molecules interact with light is fundamental to developing new fluorescent probes, sensors, and optoelectronic materials. Naphthyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govnih.govnih.gov The 1,4-dihydro-1,6-naphthyridin-4-one core is a chromophore that absorbs UV or visible light, and its derivatives can exhibit fluorescence.

The photophysical properties of these molecules are highly sensitive to their chemical structure and their local environment. Key properties studied include:

Absorption and Emission Spectra: The wavelengths of maximum absorption (λ_abs) and emission (λ_em).

Quantum Yield (Φ_F): The efficiency of the fluorescence process.

Fluorescence Lifetime (τ_F): The average time the molecule stays in the excited state.

Solvatochromism: The change in absorption or emission color in different solvents, which provides insight into the change in dipole moment upon excitation. wikipedia.orgrsc.orgresearchgate.netmdpi.comrsc.org

By synthesizing a series of derivatives from this compound, researchers can systematically investigate how different substituents at the 3-position affect these photophysical parameters. mdpi.com For example, introducing electron-donating or electron-withdrawing groups can create "push-pull" systems, which often exhibit strong solvatochromism and can be used as fluorescent probes for solvent polarity or to study biological microenvironments. nih.govmdpi.comrsc.org

| Property | Description | Influence of C3-Substituent |

|---|---|---|

| λ_abs / λ_em | Wavelength of absorption/emission | Extended conjugation typically leads to red-shifts (longer wavelengths). |

| Quantum Yield (Φ_F) | Fluorescence efficiency | Can be increased or decreased depending on the substituent's ability to promote or quench fluorescence. |

| Solvatochromism | Solvent-dependent color shift | Strongly influenced by substituents that alter the change in dipole moment between the ground and excited states. |

Structure Activity Relationship Sar Studies of 1,6 Naphthyridinone Derivatives Mechanistic and in Vitro Focus

Systematic Investigation of Substituent Effects at the C3-Position on Biological Mechanism

The C3-position of the 1,6-naphthyridinone scaffold is a critical determinant of biological activity and mechanism of action. The nature of the substituent at this position, in conjunction with the saturation of the C3-C4 bond, can dramatically alter the therapeutic target of the molecule. nih.gov

A key structural feature influencing the biological activity profile is the presence of a single or double bond between the C3 and C4 positions. nih.gov Derivatives of 1,4-dihydro-1,6-naphthyridin-4-one, which possess a C3-C4 single bond, have been associated with different biological targets than their unsaturated counterparts. nih.gov For these saturated systems, the substitution pattern at C3 is often rich and varied. nih.gov

In the context of kinase inhibition, a common therapeutic application for this scaffold, the C3 position frequently accommodates aryl groups. For example, in the development of inhibitors for kinases like MET and AXL, a C3-phenyl group is a recurring motif. The substitution on this phenyl ring further refines the inhibitory activity.

Systematic exploration has shown that both the size and electronic properties of the C3-substituent are crucial. While a halogen, such as the iodo group in 3-iodo-1,4-dihydro-1,6-naphthyridin-4-one, can serve as a valuable synthetic handle for further elaboration via cross-coupling reactions, it also influences the molecule's electronic distribution and steric profile. The introduction of larger, hydrophobic groups like a 4-fluorophenyl ring at C3 has been shown to be favorable for potent MET kinase inhibition. nih.gov This suggests that the C3-substituent likely occupies a specific hydrophobic pocket within the enzyme's active site, contributing significantly to binding affinity.

Table 1: Effect of C3-Substituents on MET Kinase Inhibition

Data sourced from a study on MET inhibitors, highlighting that modifications at N1, while keeping the C3-4-fluorophenyl group constant, can fine-tune activity. nih.gov

Influence of N1-Substituents on Receptor Binding Affinity and Enzyme Inhibition (In Vitro)

The N1 position of the 1,6-naphthyridinone ring system provides another key handle for modulating biological activity. Substituents at this position can influence properties such as solubility, cell permeability, and direct interactions with the target protein, thereby affecting receptor binding affinity and enzyme inhibition. mdpi.comnih.gov

Studies on various 1,6-naphthyridinone derivatives have demonstrated that the N1 substituent can be tailored to the specific target class. For derivatives with an unsaturated C3-C4 bond, the N1 position is typically substituted with groups like methyl or phenyl. mdpi.com In contrast, for the saturated 1,4-dihydro-1,6-naphthyridin-4-one series, this position is often left unsubstituted. mdpi.com

In the field of HIV-1 integrase inhibitors, the effect of N1 substituents has been extensively studied. researchgate.net The introduction of small groups such as methyl or acetamide (B32628) at the N1 position has been explored to understand the impact on enzyme inhibition and antiviral activity. These studies compare how combinations of N1 and C3 substituents affect potency, often revealing that even minor changes at N1 can significantly alter the interaction with the enzyme's active site. researchgate.net

Similarly, in the development of kinase inhibitors, the N1 position is a site for extensive optimization. A systematic structural optimization of a lead MET inhibitor involved modifying the N1 position, which led to the discovery of derivatives with not only potent enzymatic inhibition but also markedly improved pharmacokinetic profiles. nih.gov For instance, derivatization of an N1 amine group led to a compound with an IC50 of 7.1 nM against MET and over 3000-fold selectivity against the VEGFR-2 kinase. nih.gov This highlights the role of the N1-substituent in achieving both potency and selectivity.

Table 2: Influence of N1-Substituents on c-Met Kinase Inhibition

Data from a study on N-substituted-3-phenyl-1,6-naphthyridinone derivatives, showing that large aromatic substituents at N1 can lead to highly potent inhibitors. nih.gov

Conformational Analysis and Pharmacophore Generation for Naphthyridinone Scaffolds

Understanding the three-dimensional structure and electronic properties of the 1,6-naphthyridinone scaffold is fundamental to rational drug design. Conformational analysis and pharmacophore modeling are computational techniques used to distill the key structural features required for biological activity. mdpi.com

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the 1,6-naphthyridinone scaffold, these features typically include:

Hydrogen Bond Acceptors: The carbonyl oxygen at the C4-position and the nitrogen atom at the N6-position are prominent hydrogen bond acceptors.

Hydrogen Bond Donors: The N1-hydrogen (in unsubstituted derivatives) can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The fused bicyclic ring system itself provides a significant hydrophobic and aromatic surface for π-π stacking or hydrophobic interactions. mdpi.com Substituents at positions like C3 often introduce additional aromatic features.

The development of a pharmacophore model begins with the analysis of a set of active compounds to identify their common structural motifs and their required spatial orientation. mdpi.com For kinase inhibitors, for example, a common pharmacophore involves a heterocyclic scaffold (like the 1,6-naphthyridinone core) that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. Additional hydrophobic and aromatic groups then occupy adjacent pockets to enhance affinity and selectivity. mdpi.com

Conformational analysis reveals that the 1,6-naphthyridinone core is relatively planar, which is a common characteristic of kinase inhibitors that engage in stacking interactions. mdpi.com The flexibility of substituents at positions N1 and C3 allows the molecule to adopt different conformations to best fit the topology of a specific protein's binding site.

Positional Isomer Effects on Molecular Recognition and Biological Interaction

The distinct positioning of the nitrogen atoms creates unique vectors for hydrogen bonding. Molecular recognition studies have shown that the naphthyridine moiety can be a potent binder for biological molecules, with hydrogen bond interactions providing significant stabilization for the resulting complex. nih.govnih.gov The 1,6-isomer has a different distribution of hydrogen bond donors and acceptors compared to the 1,8-isomer, which is the core of well-known nalidixic acid-based antibiotics that target DNA gyrase. researchgate.net This difference in the fundamental scaffold leads to divergent biological activities; while 1,8-naphthyridinones are potent antibacterials, 1,6-naphthyridinones are more commonly developed as kinase inhibitors or for other therapeutic targets. tandfonline.comnih.govnih.gov

The biological activity of naturally occurring naphthyridine alkaloids further illustrates this point. Canthin-6-one, a 1,5-naphthyridine (B1222797) derivative, shows antibacterial and antifungal effects, while aaptamine, a benzo[de] nih.govnih.govnaphthyridine, has shown cytotoxic and other properties. nih.govmdpi.com These examples underscore that the isomeric nature of the naphthyridine core is a fundamental determinant of its pharmacological profile, guiding the scaffold to interact with entirely different classes of biomolecules.

Future Research Directions and Emerging Frontiers

Automation and Flow Chemistry Integration in Naphthyridinone Synthesis

The integration of automation and flow chemistry presents a significant opportunity for the efficient and scalable synthesis of 3-iodo-1,4-dihydro-1,6-naphthyridin-4-one and its derivatives. nih.gov Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for higher yields compared to traditional batch methods.

Future research in this area could focus on developing a fully automated, multi-step flow synthesis of the 1,6-naphthyridinone core, followed by a continuous iodination step to introduce the key functional group at the 3-position. Such a system would enable the rapid and on-demand production of the target compound, facilitating further downstream applications. A recent study on the automated continuous flow synthesis of regioisomeric 1,6-tetrahydronaphthyridines (1,6-THNs) from primary amine feedstocks highlights the potential of this approach. nih.gov In this work, a photoredox-catalyzed hydroaminoalkylation (HAA) of 4-chloro-3-vinylpyridine (B3253418) was sequenced with an intramolecular SNAr N-arylation in a flow reactor, demonstrating the feasibility of complex heterocyclic synthesis in a continuous manner. nih.gov

Table 1: Potential Parameters for Optimization in Flow Synthesis of this compound

| Parameter | Potential Range | Significance |

| Temperature | 25 - 220 °C | Influences reaction kinetics and selectivity. Higher temperatures may be required for certain cyclization or coupling steps. nih.gov |

| Residence Time | 1 - 60 min | Determines the extent of reaction and can be precisely controlled to minimize side product formation. |

| Reagent Concentration | 0.1 - 1.0 M | Affects reaction rates and stoichiometry. |

| Flow Rate | 0.1 - 10 mL/min | Dictates residence time and throughput. |

| Catalyst Loading | 1 - 10 mol% | Optimization is crucial for cost-effectiveness and reaction efficiency. |

Chemoinformatic Approaches for High-Throughput Screening and Lead Discovery

Chemoinformatic tools are poised to play a crucial role in unlocking the therapeutic potential of the 1,6-naphthyridinone scaffold. High-throughput screening (HTS) of virtual libraries derived from this compound can accelerate the identification of promising lead compounds for various biological targets. thermofisher.comthermofisher.com

Future research should involve the creation of large, diverse virtual libraries by computationally modifying the 1,6-naphthyridinone core at various positions, particularly by leveraging the reactivity of the 3-iodo substituent. These libraries can then be screened against validated biological targets using molecular docking and other computational methods. nih.gov The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines underscores their importance in medicinal chemistry, with demonstrated activities including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant effects. nih.gov A comprehensive review of functionalized 1,6-naphthyridines highlights the correlation between their structure and anticancer activity, providing a basis for future chemoinformatic-guided drug design. nih.gov

Sustainable Synthesis and Biocatalysis for Naphthyridinone Production

The development of sustainable and biocatalytic methods for the synthesis of this compound is an emerging frontier. Green chemistry principles can be applied to minimize the environmental impact of the synthetic process, for example, by using greener solvents, reducing energy consumption, and employing catalytic methods. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Future research could explore the use of enzymes for the key bond-forming reactions in the synthesis of the 1,6-naphthyridinone scaffold. For instance, transaminases could be investigated for the asymmetric synthesis of chiral precursors, leading to enantiomerically pure final products. While the direct biocatalytic iodination of the naphthyridinone core may be challenging, enzymatic transformations of precursors could provide a more sustainable route to the key intermediates.

Design of Multi-Targeting Agents Based on the 1,6-Naphthyridinone Framework

The 1,6-naphthyridinone framework is an attractive scaffold for the design of multi-targeting agents, which are single molecules designed to interact with multiple biological targets. nih.gov This approach is particularly promising for the treatment of complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.gov

The this compound can serve as a key intermediate for the synthesis of multi-target ligands. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce pharmacophores that target different proteins. For example, a kinase inhibitor pharmacophore could be attached at the 3-position, while another part of the molecule is designed to interact with a different target, such as a G-protein coupled receptor. A study on the design of multi-target compounds for complex diseases highlights the integration of pharmacophores from selective molecules as a common strategy. nih.gov The 1,6-naphthyridinone scaffold, with its potential for functionalization at multiple sites, is well-suited for this approach.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Advanced spectroscopic techniques are crucial for the real-time monitoring of the synthesis of this compound, especially in the context of flow chemistry. In situ monitoring provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, enabling rapid process optimization. researchgate.net

Future research should focus on the application of techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the key steps in the synthesis of the 1,6-naphthyridinone core and its subsequent iodination. These techniques can provide real-time data on the concentration of reactants, products, and intermediates, allowing for precise control over the reaction conditions. researchgate.net The use of in situ spectroscopy is particularly advantageous in flow chemistry setups, where it can be integrated into the flow path to provide continuous monitoring of the reaction stream.

Q & A

Q. What are the common synthetic routes for 3-Iodo-1,4-dihydro-1,6-naphthyridin-4-one, and what are their limitations?

- Methodological Answer : The synthesis of this compound typically involves:

- Grignard Reagent-Based Strategies : Addition of Grignard reagents to intermediates like 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation .

- Conrad–Limpach Cyclizations : Thermal cyclization in high-boiling solvents (e.g., diphenyl ether) at ~230°C, though this often leads to low chemoselectivity and byproduct formation .

- Suzuki–Miyaura Coupling : Halodecarboxylation followed by cross-coupling with arylboronic acids, but this requires multi-step sequences and microwave heating, limiting scalability .

Limitations : Scalability issues due to extreme temperatures, labor-intensive purification, and overfunctionalization of the N-position restricting substituent flexibility .

Q. How can researchers characterize the crystal structure of this compound?

- Methodological Answer :

- Use X-ray crystallography with software like SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Ensure high-resolution data collection and twinning analysis for macromolecular applications .

- Validate hydrogen bonding and halogen (iodine) interactions via electron density maps. Refinement parameters (R-factors) should be <5% for reliability .

Advanced Research Questions

Q. How can one optimize the Grignard reagent-based synthesis to improve yield and scalability?

- Methodological Answer :

- Reaction Condition Tuning : Use N-silyl-1-azaallyl anions to enhance nucleophilic addition efficiency. Optimize solvent (e.g., THF vs. Et₂O) and temperature to suppress side reactions .

- Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclocondensation.

- Scale-Up Protocols : Replace microwave heating with conventional reflux setups, ensuring controlled heat distribution for reproducibility .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H/¹³C NMR (for substituent identification), HRMS (exact mass verification), and X-ray crystallography (definitive structural confirmation) .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra, cross-referencing with experimental data to resolve ambiguities .

Q. What strategies are effective for regioselective iodination in naphthyridinone derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at specific positions to guide iodination to the C-3 site .

- Halogen Exchange : Utilize Pd-catalyzed reactions (e.g., Finkelstein-type) to replace pre-existing halogens (e.g., Cl) with iodine under mild conditions .

Q. How to design experiments to study the reactivity of the iodo substituent in cross-coupling reactions?

- Methodological Answer :

- Suzuki–Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency with arylboronic acids .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to assess electronic effects of the iodine substituent on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.